

# Technical Guide: Fmoc-GABA-OH in Synthetic Chemistry

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## Compound of Interest

Compound Name: Fmoc-GABA-OH

Cat. No.: B557236

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This guide provides an in-depth overview of 4-(Fmoc-amino)butyric acid (**Fmoc-GABA-OH**), a key building block in modern synthetic chemistry. It details its physicochemical properties, applications, and relevant experimental protocols, with a focus on its utility in peptide synthesis and as a linker in complex molecular architectures.

## Core Properties of Fmoc-GABA-OH

**Fmoc-GABA-OH**, systematically named 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid, is a gamma-aminobutyric acid (GABA) derivative. Its amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is notably labile to basic conditions. This characteristic makes it a valuable reagent in solid-phase peptide synthesis (SPPS) and other synthetic applications where orthogonal protection strategies are required.

## Physicochemical Data

The fundamental properties of **Fmoc-GABA-OH** are summarized below, providing essential data for experimental design and execution.

Property	Value	Citations
CAS Number	116821-47-7	[1]
Molecular Formula	C <sub>19</sub> H <sub>19</sub> NO <sub>4</sub>	
Molecular Weight	325.36 g/mol	[1]
Appearance	Colorless to white powder	[1]
Melting Point	168-174 °C	[1]
Purity	≥97.0% (HPLC)	[1]
Storage Temperature	2-8°C	[1]

## Applications in Synthesis

The bifunctional nature of **Fmoc-GABA-OH**, possessing a protected amine and a free carboxylic acid, allows for its versatile application as both a non-canonical amino acid in peptide chains and as a flexible linker in more complex molecules.

## Solid-Phase Peptide Synthesis (SPPS)

In SPPS, **Fmoc-GABA-OH** is used to introduce a flexible spacer into a peptide sequence. The Fmoc protecting group is stable under the acidic conditions used for Boc-group removal but is easily cleaved with a mild base, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF).[2][3] This orthogonality is a cornerstone of modern Fmoc-based SPPS.[4]

## Linker Chemistry

**Fmoc-GABA-OH** serves as a valuable linker in the construction of complex molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that require a linker to connect a target-binding ligand to an E3 ligase-binding ligand. The alkyl chain of GABA provides flexibility, which can be crucial for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

## Experimental Protocols

A critical step in the application of **Fmoc-GABA-OH** is the removal of the Fmoc protecting group to liberate the free amine for subsequent coupling reactions.

### Standard Fmoc Deprotection Protocol for Solid-Phase Peptide Synthesis

This protocol outlines the standard procedure for removing the Fmoc group from a resin-bound peptide chain.

Reagents and Materials:

- **Fmoc-GABA-OH** loaded resin
- 20% (v/v) Piperidine in DMF
- Dimethylformamide (DMF)
- Solid-phase synthesis vessel
- Inert gas (Nitrogen or Argon)

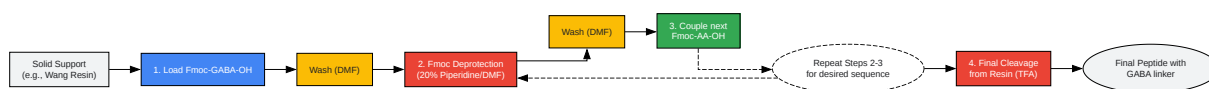
Procedure:

- **Resin Swelling:** Swell the **Fmoc-GABA-OH** loaded resin in DMF for at least 1 hour in the synthesis vessel.
- **Solvent Removal:** Drain the DMF from the vessel.
- **Deprotection:** Add the 20% piperidine in DMF solution to the resin. Allow the reaction to proceed for a specified time, typically ranging from 3 to 20 minutes. Common practice often involves a two-step treatment: a brief initial treatment (e.g., 10-15 seconds) followed by a longer treatment (10-15 minutes) with fresh reagent.<sup>[2][5]</sup>
- **Reaction Monitoring:** The progress of the deprotection can be monitored by UV spectroscopy, detecting the release of the dibenzofulvene-piperidine adduct.

- **Washing:** After the reaction is complete, drain the deprotection solution. Thoroughly wash the resin with DMF (typically 5-6 times) to remove all traces of piperidine and the dibenzofulvene adduct.[5]
- **Confirmation:** A qualitative test (e.g., Kaiser test) can be performed to confirm the presence of the newly liberated free primary amine.
- **Next Coupling Step:** The resin is now ready for the coupling of the next Fmoc-protected amino acid.

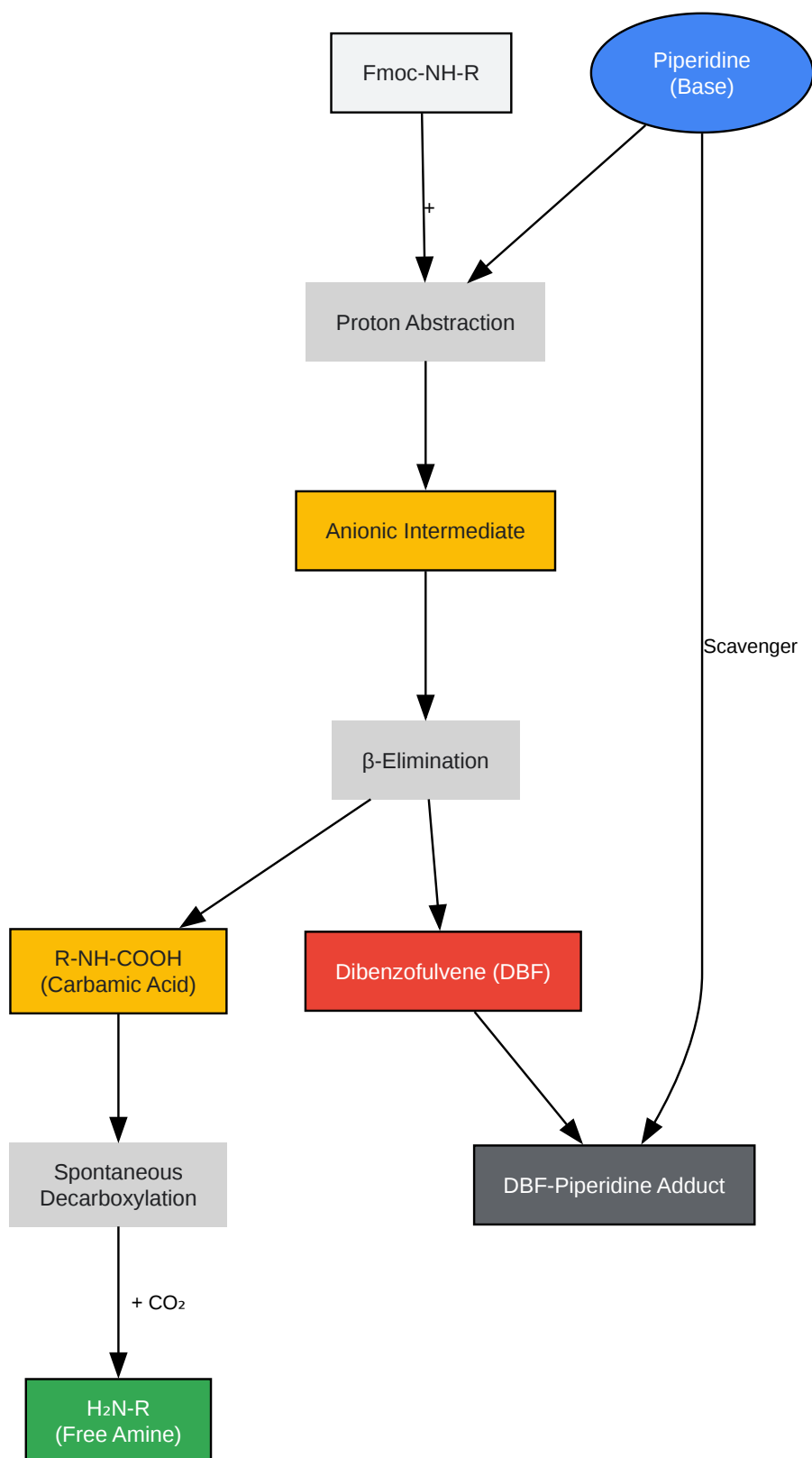
## Workflow and Pathway Visualizations

The following diagrams illustrate the role of **Fmoc-GABA-OH** in a typical synthetic workflow.



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Caption: Workflow for incorporating **Fmoc-GABA-OH** in Solid-Phase Peptide Synthesis.



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Caption: Mechanism of Fmoc group removal by piperidine.[2]

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## References

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